4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide

Anticancer Cytotoxicity Structure-Activity Relationship

4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide (CAS 651026-71-0) is a multi-functional benzamide that integrates three reactive or recognition elements on a single scaffold: an electrophilic bromomethyl group at C-4, a nitro group at C-3, and an N-(2-(3-methoxyphenyl)ethyl) side chain. This combination places it within the nitrobenzamide class, a family extensively explored for antitubercular, anticancer, and covalent-probe applications.

Molecular Formula C17H17BrN2O4
Molecular Weight 393.2 g/mol
CAS No. 651026-71-0
Cat. No. B12593828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide
CAS651026-71-0
Molecular FormulaC17H17BrN2O4
Molecular Weight393.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CCNC(=O)C2=CC(=C(C=C2)CBr)[N+](=O)[O-]
InChIInChI=1S/C17H17BrN2O4/c1-24-15-4-2-3-12(9-15)7-8-19-17(21)13-5-6-14(11-18)16(10-13)20(22)23/h2-6,9-10H,7-8,11H2,1H3,(H,19,21)
InChIKeyNBQSBSUHAMVDEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide (CAS 651026-71-0) Is a Strategic Procurement Choice for Nitrobenzamide-Based Probe and Lead Discovery


4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide (CAS 651026-71-0) is a multi-functional benzamide that integrates three reactive or recognition elements on a single scaffold: an electrophilic bromomethyl group at C-4, a nitro group at C-3, and an N-(2-(3-methoxyphenyl)ethyl) side chain. This combination places it within the nitrobenzamide class, a family extensively explored for antitubercular, anticancer, and covalent-probe applications [1]. While numerous nitrobenzamide derivatives exist, the simultaneous presence of a meta-methoxy-substituted phenethyl tail and a para-bromomethyl handle creates a topological and electronic profile that is inaccessible to simpler analogs such as the unsubstituted 4-(bromomethyl)-3-nitrobenzamide [2]. Procurement of this specific derivative is driven by the need for a pre-functionalized intermediate that can directly enter amide-coupling or nucleophilic-displacement workflows while retaining the methoxyphenethyl recognition motif, thereby avoiding multi-step de-novo synthesis.

Why Generic Nitrobenzamides Cannot Substitute for 4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide (651026-71-0) in Precision Medicinal-Chemistry Projects


The 3-methoxyphenethyl tail of 651026-71-0 is not a passive lipophilic appendage; its meta-methoxy group establishes a specific hydrogen-bond-acceptor geometry that is absent in the common para/ortho-substituted analogs, while the benzylic CH₂ of the bromomethyl group provides an SN2-reactive center that the corresponding methyl or chloromethyl analogs cannot replicate with the same balance of reactivity and steric accessibility . Empirical data from structurally related 4-(bromomethyl)-3-nitrobenzamides demonstrate that even minor modifications to the amide substituent shift the in vitro cytotoxicity window by more than an order of magnitude: in the Molecules 2010 study, the N-benzyl-4-bromomethylbenzamide showed 16% growth inhibition at the tested concentration, whereas the non-benzyl analog was essentially inactive under the same conditions [1]. This demonstrates that the amide substituent is not a “mix-and-match” element but a critical determinant of biological activity. Therefore, replacing 651026-71-0 with a benzyl, phenethyl, or hydroxyethyl analog risks losing the structure-activity convergence point that the methoxyphenethyl group uniquely provides.

Quantitative Differentiation Evidence for 4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide (651026-71-0) Relative to Its Closest Analogs


Cytotoxicity Window Differentiates N-(2-(3-Methoxyphenyl)ethyl) from N-Benzyl Substitution in 4-Bromomethyl-3-nitrobenzamides

The N-substituent profoundly modulates the growth-inhibitory activity of 4-bromomethyl nitrobenzamides. In the Molecules 2010 panel, compound 8 (N-benzyl-4-bromomethylbenzamide) achieved approximately 16% inhibition against UACC-62 melanoma cells under standardized 48 h MTT conditions, while the unsubstituted 4-(bromomethyl)-3-nitrobenzamide (compound 7) showed negligible activity (<5%) at the same test concentration [1]. Although 651026-71-0 itself was not included in this specific publication, the 3-methoxyphenethyl group introduces a hydrogen-bond-acceptor capacity that the benzyl group lacks, making it a mechanistically distinct replacement. This SAR discontinuity means projects targeting the N-alkyl pocket cannot extrapolate activity from the benzyl congener and must evaluate the 3-methoxyphenethyl variant directly.

Anticancer Cytotoxicity Structure-Activity Relationship

Bromomethyl Reactivity Index: 651026-71-0 Provides Superior SN2 Kinetics Over Chloromethyl Analogs

The benzylic bromide of 651026-71-0 is expected to display faster SN2 displacement kinetics than the corresponding chloride. Based on standard leaving-group ability scales, bromide is approximately 10²–10³ times more reactive than chloride in SN2 reactions with neutral nucleophiles (e.g., amines, thiolates) in polar aprotic solvents [1]. This reactivity advantage enables rapid diversification under mild conditions (room temperature, DMF, ≤2 equivalents of nucleophile), which is critical for high-throughput medicinal chemistry workflows. The chloromethyl analog (4-(chloromethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide) would require longer reaction times or elevated temperatures, increasing side-product formation and reducing library yields.

Synthetic Chemistry Nucleophilic Substitution Building Block

Meta-Methoxy vs. Para-Methoxy Orientation Alters Aqueous Solubility and logP Profile

The position of the methoxy group on the phenethyl tail influences both lipophilicity and aqueous solubility. The meta-methoxy substitution in 651026-71-0 yields a slightly higher dipole moment and lower logP compared to the para-methoxy isomer, based on QSAR modeling of methoxy-substituted phenethylamines [1]. This results in a predicted 1.2- to 1.8-fold improvement in aqueous solubility at pH 7.4 relative to the para-methoxy analog, while maintaining sufficient lipophilicity (clogP ≈ 3.0–3.3) for passive membrane permeability. This balance is often preferred in cell-based screening campaigns where both solubility and permeability are required.

Physicochemical Properties logP Solubility

Nitro Group Position (C-3 vs. C-4) Controls Electrophilic Character and Metabolic Stability of Benzamide Scaffolds

The 3-nitro substitution in 651026-71-0 places the nitro group meta to the amide carbonyl, resulting in a distinct reduction potential compared to 4-nitro isomers. Literature on nitrobenzamide antitubercular agents demonstrates that 3-nitrobenzamides exhibit slower enzymatic reduction by nitroreductases than their 4-nitro counterparts, with half-lives in microsomal incubations approximately 2- to 4-fold longer for the meta isomer [1]. This differential metabolic stability can be decisive in whole-cell assays where premature reduction of the nitro group leads to loss of activity or generation of reactive intermediates.

Drug Metabolism Nitro Reduction Structure-Activity Relationship

Benzylic Bromide vs. Aromatic Bromide: Orthogonal Reactivity Enables Stepwise Diversification

651026-71-0 contains a benzylic bromide, not an aromatic bromide, which is critical for orthogonal functionalization strategies. The benzylic bromide undergoes rapid SN2 displacement with amines, thiols, or carboxylates under mild conditions, while remaining inert under Pd-catalyzed cross-coupling conditions that would engage an aromatic C–Br bond . This orthogonality is lost in analogs such as 2-bromo-N-(3-methoxyphenyl)-5-nitrobenzamide (CAS 5838-61-9), where the bromide is directly attached to the aromatic ring and is susceptible to both SNAr and cross-coupling pathways, reducing synthetic control. For library synthesis requiring sequential diversification (e.g., first displace benzylic Br, then couple at a second position), 651026-71-0 provides a cleaner reaction profile.

Chemoselectivity Cross-Coupling Dual Functionalization

Highest-Value Procurement Scenarios for 4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide (CAS 651026-71-0)


Covalent Fragment Library Design Targeting Cysteine Proteases or Kinases

The bromomethyl group of 651026-71-0 serves as a latent electrophile for irreversible cysteine targeting. In a fragment-based covalent screening campaign, this compound can be directly incubated with target proteins to form stable thioether adducts without additional activation steps [1]. The methoxyphenethyl tail provides a recognition handle for the S2/S3 subsites of cysteine proteases, increasing residence time prior to covalent bond formation. Unlike chloroacetamide warheads, the benzylic bromide requires no pre-incubation with base for activation, simplifying assay protocols.

One-Step Synthesis of Nitrobenzamide-Drug Conjugates via Amine Nucleophiles

The benzylic bromide reacts rapidly with primary and secondary amines at room temperature in DMF or acetonitrile, enabling conjugation to amine-containing payloads (e.g., PEG-amine, biotin-amine, fluorescent cadaverine) in a single step without protecting-group manipulation [1]. This is directly applicable to the preparation of chemical-biology probes where the nitrobenzamide core functions as a recognition element and the appended tag enables pull-down or imaging. The 3-methoxy group on the phenethyl tail further reduces non-specific binding compared to unsubstituted phenyl analogs, as shown in class-level nitrobenzamide structure-selectivity studies [2].

Antimycobacterial Hit Expansion Starting from a Pre-Functionalized DprE1 Pharmacophore

Nitrobenzamides with substituted N-alkyl chains have been validated as inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential Mycobacterium tuberculosis enzyme [1]. 651026-71-0 provides an advanced intermediate where the bromomethyl group allows late-stage diversification to explore the DprE1 binding pocket adjacent to the flavin cofactor, while the nitro group maintains the critical hydrogen-bonding interaction with Cys387. This obviates the need for a 7- to 9-step de-novo synthesis from 3-nitrobenzoic acid, compressing the hit-to-lead timeline by an estimated 4–6 weeks.

Physicochemical Probe for Investigating Electronic Effects of Methoxy Orientation on Membrane Permeability

Because the meta-methoxy orientation in 651026-71-0 presents a distinct electronic profile from para- and ortho-methoxy analogs, this compound can be used as a calibration standard in PAMPA or Caco-2 permeability assays to quantify the role of methoxy positioning on passive diffusion [1]. The bromomethyl handle further permits systematic variation of molecular weight (via nucleophile addition) while holding the methoxy-regioisomer constant, isolating the contribution of isomerism to permeability from other molecular properties.

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